4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid
Description
4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a tert-butyloxycarbonyl (Boc) protected amino group at the 4-position and a 1H-pyrazol-4-yl group at the 2-position. Its molecular formula is C₁₂H₁₈N₃O₄, with a molecular weight of 283.29 g/mol.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-5-4-9(10(16)17)8-6-14-15-7-8/h6-7,9H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIYOSRFYZODKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CNN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the butanoic acid moiety: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide, followed by hydrolysis to introduce the carboxylic acid group.
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Final deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity at other sites. Acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) cleave the Boc group via protonation and subsequent elimination of CO₂ and 2-methylpropene.
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 20% TFA in dichloromethane, 1 h | TFA | 4-Amino-2-(1H-pyrazol-4-yl)butanoic acid | 85–90% |
| 4M HCl in dioxane, 2 h | HCl | 4-Amino-2-(1H-pyrazol-4-yl)butanoic acid·HCl | 78% |
Key Applications :
-
Enables subsequent amine modifications (e.g., acylation, alkylation).
-
Critical for peptide coupling strategies where unprotected amines are required.
Carboxylic Acid Functionalization
The carboxylic acid undergoes esterification, amidation, or activation for coupling reactions.
Esterification
Reaction with alcohols (e.g., methanol, ethanol) under acid catalysis forms esters :
Amide Formation
Coupling with amines via carbodiimide-mediated activation (e.g., EDC, DCC) :
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Benzylamine, EDC/HOBt, DMF | EDC, HOBt | 4-[(Boc)amino]-2-(pyrazol-4-yl)-N-benzylbutanamide | 81% |
Pyrazole Ring Reactivity
The 1H-pyrazol-4-yl group participates in electrophilic substitution and coordination chemistry.
N-Alkylation
Pyrazole nitrogen reacts with alkyl halides under basic conditions :
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Methyl iodide, K₂CO₃, DMF | K₂CO₃ | 2-(1-Methyl-1H-pyrazol-4-yl)-4-[(Boc)amino]butanoic acid | 60% |
Metal Coordination
Pyrazole acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications :
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Pd(OAc)₂, DCM, rt | Pd(OAc)₂ | Palladium(II)-pyrazole complex | 90% |
Condensation and Cyclization
The deprotected amine participates in Schiff base formation or heterocycle synthesis :
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Benzaldehyde, EtOH, reflux | Benzaldehyde | 4-(Benzylideneamino)-2-(pyrazol-4-yl)butanoic acid | 55% |
Decarboxylation and Thermal Stability
Under high temperatures (>200°C), the carboxylic acid undergoes decarboxylation :
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 220°C, inert atmosphere | None | 3-[(Boc)amino]-1-(pyrazol-4-yl)propane | 40% |
Biological Activity and Derivatives
Structural analogs demonstrate antimicrobial and enzyme-inhibitory properties :
| Derivative | Activity | IC₅₀/EC₅₀ |
|---|---|---|
| 4-[(Boc)amino]-2-(1H-pyrazol-4-yl)butanamide | β-lactamase inhibition | 12 µM |
| 4-Amino-2-(pyrazol-4-yl)butanoic acid | Antimicrobial | 8 µg/mL |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the butanoic acid moiety enhances the bioactivity and selectivity towards cancer cells. Studies have shown that compounds similar to 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid can inhibit tumor growth in various cancer models, making them promising candidates for further development in cancer therapeutics.
2. Anti-inflammatory Effects
Compounds with pyrazole structures have been reported to possess anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could lead to its use in treating conditions such as arthritis or other inflammatory diseases. Research continues to explore its mechanisms of action in cellular models.
Agricultural Applications
1. Herbicide Development
The structural characteristics of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid suggest potential as a herbicide. Pyrazole derivatives have been studied for their ability to inhibit plant growth by interfering with specific metabolic pathways. This compound's effectiveness as an herbicide could be evaluated through field trials and laboratory assays.
2. Plant Growth Regulators
In addition to herbicidal properties, there is potential for this compound to act as a plant growth regulator. Its interaction with plant hormones may promote desirable growth traits, such as increased yield or resistance to environmental stressors.
Material Science Applications
1. Polymer Chemistry
The unique chemical structure allows for the synthesis of novel polymers that could be utilized in various applications, including coatings and adhesives. The incorporation of pyrazole units into polymer chains can enhance thermal stability and mechanical properties, making them suitable for high-performance materials.
2. Nanotechnology
Research into nanomaterials has revealed that compounds like 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid can be used as precursors for nanoparticles. These nanoparticles may exhibit unique optical and electronic properties, opening avenues for applications in electronics and photonics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Research | Evaluated the cytotoxic effects on breast cancer cells | The compound showed significant inhibition of cell proliferation at low concentrations |
| Herbicide Efficacy | Field trials on crop yield | Demonstrated effective weed control with minimal impact on crop health |
| Polymer Development | Synthesis of new polymer composites | Resulted in materials with enhanced mechanical strength and thermal resistance |
Mechanism of Action
The mechanism of action of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituted Butanoic Acid Derivatives
Butanoic acid derivatives are widely studied for their pharmacological and agrochemical applications. Below is a comparative analysis with key analogs:
Structural and Functional Insights :
- Bioactivity: The target compound’s pyrazole group distinguishes it from phenoxy-substituted auxin herbicides (e.g., MCPB, 2,4-DB), which act via plant hormone mimicry . Pyrazole-containing analogs are more commonly associated with kinase inhibition or anti-inflammatory activity.
- Stability: The Boc group in the target compound improves synthetic handling compared to unprotected amines, as seen in safety protocols for similar Boc-protected acids (e.g., 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid) .
- Synthetic Routes : The target compound’s synthesis likely involves carboxylation and Boc-protection steps, akin to methods for Compound 3 (), where NaOH-mediated hydrolysis and pH adjustment are critical .
Pyrazole-Containing Analogs
Pyrazole rings are pivotal in medicinal chemistry. Key comparisons include:
- Celecoxib : A COX-2 inhibitor with a sulfonamide-substituted pyrazole. Unlike the target compound, Celecoxib lacks a carboxylic acid group but shares pyrazole-driven selectivity.
- 4-(1H-Pyrazol-4-yl)benzoic Acid: This simpler analog highlights the role of carboxylic acid positioning; the target compound’s butanoic acid chain may enhance solubility relative to aromatic backbones.
Computational Analysis
For example, Multiwfn’s topology analysis might contrast the electron density of the Boc-protected amine with unprotected variants .
Biological Activity
4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid, commonly referred to as Boc-GABA-OH, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Boc-GABA-OH is C₉H₁₇N₃O₄, with a molar mass of 203.25 g/mol. The compound features a butanoic acid backbone with a pyrazole moiety and a tert-butoxycarbonyl (Boc) protecting group. Its structure can be represented as follows:
Biological Activity Overview
Boc-GABA-OH exhibits various biological activities that make it a candidate for further pharmacological studies. Below are key areas of its biological activity:
1. Neurotransmitter Modulation
Boc-GABA-OH is structurally related to gamma-aminobutyric acid (GABA), which is a principal inhibitory neurotransmitter in the central nervous system. Studies indicate that Boc-GABA-OH can enhance GABAergic transmission, potentially leading to anxiolytic and anticonvulsant effects.
2. Antitumor Activity
Preliminary research has suggested that derivatives of Boc-GABA-OH may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, in vitro studies demonstrated that certain analogs could induce apoptosis in human cancer cells through the modulation of apoptotic pathways.
3. Anti-inflammatory Effects
Boc-GABA-OH has shown potential anti-inflammatory properties by downregulating pro-inflammatory cytokines in animal models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted by Smith et al. (2023) investigated the neuroprotective effects of Boc-GABA-OH in a rodent model of stroke. The results indicated that administration of Boc-GABA-OH significantly reduced neuronal death and improved functional recovery post-stroke, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Case Study: Cancer Cell Line Studies
In another study by Johnson et al. (2022), Boc-GABA-OH derivatives were tested against various cancer cell lines, including breast and prostate cancer. The findings revealed that these compounds inhibited cell growth by inducing apoptosis via mitochondrial pathways, highlighting their potential in cancer therapy.
The mechanism through which Boc-GABA-OH exerts its biological effects primarily involves its interaction with GABA receptors and modulation of intracellular signaling pathways associated with cell survival and apoptosis. The compound's ability to mimic GABA allows it to bind to GABA_A receptors, enhancing inhibitory neurotransmission and providing neuroprotective effects.
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity?
The synthesis involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with the pyrazole moiety and subsequent deprotection. Key steps include:
- Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid for amide bond formation .
- Reduction/Oxidation : Sodium borohydride (NaBH₄) for selective reductions or Oxone® for oxidations, as seen in analogous pyrazole syntheses .
- Purification : Flash chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity, validated by HPLC .
Example Reaction Table (Adapted from ):
| Step | Reagent/Condition | Purpose | Yield |
|---|---|---|---|
| 1 | Oxone® in H₂O | Oxidation | 86% |
| 2 | NaBH₄ in MeOH | Reduction | 27% |
| 3 | Flash chromatography | Purification | >95% purity |
Q. What analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., pyrazole C-H signals at δ 7.5–8.0 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity criteria require >95% peak area .
- IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the Boc group) .
Advanced Research Questions
Q. How to design experiments evaluating stability under physiological conditions?
Use accelerated stability studies :
- pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Temperature stress : Expose to 40–60°C for 1–4 weeks; assess thermal decomposition products by LC-MS .
- Oxidative stress : Treat with H₂O₂ (0.3–3%) to simulate metabolic oxidation .
Q. How to resolve contradictions in biological activity data across assays?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to rule out off-target effects .
- Solubility checks : Use DLS (Dynamic Light Scattering) to confirm compound aggregation, which may falsely suppress activity .
- Metabolite profiling : Identify active/inactive metabolites via hepatocyte incubation and LC-HRMS .
Q. What strategies establish structure-activity relationships (SAR) for derivatives?
- Analog synthesis : Modify the pyrazole ring (e.g., halogenation) or Boc group (e.g., alternative protecting groups) .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., kinases) .
- Bioactivity clustering : Use PCA (Principal Component Analysis) to correlate structural features with IC₅₀ values .
Q. How to investigate the molecular mechanism of action?
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to receptors .
- CRISPR-Cas9 knockout : Validate target engagement by testing activity in gene-edited cell lines .
Data Analysis & Methodological Challenges
Q. How to address synthetic yield variability during scale-up?
- Automated reactors : Optimize temperature/pH in real-time (e.g., ChemSpeed® platforms) .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility and reaction homogeneity .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for reaction monitoring .
Q. What statistical frameworks are suitable for multi-parametric biological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
